2,2'-(Ethane-1,2-diylbis((2-hydroxybenzyl)azanediyl))diacetic acid dihydrochloride
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Overview
Description
HBED (dihydrochloride), also known as N,N’-bis(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid dihydrochloride, is a synthetic hexadentate ligand. It is primarily used as an iron chelator, forming a 1:1 complex with iron ions. This compound has been studied extensively for its potential as an alternative to deferoxamine for the treatment of chronic iron overload and acute iron poisoning .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HBED (dihydrochloride) involves the reaction of ethylenediamine with 2-hydroxybenzyl chloride in the presence of a base, followed by the addition of chloroacetic acid. The reaction typically proceeds under mild conditions, with the temperature maintained around 25-30°C. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of HBED (dihydrochloride) follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The final product is obtained through multiple purification steps, including filtration, crystallization, and drying .
Chemical Reactions Analysis
Types of Reactions
HBED (dihydrochloride) primarily undergoes complexation reactions with metal ions, particularly iron. It forms stable complexes with iron(III) ions, which is the basis for its use as an iron chelator .
Common Reagents and Conditions
The complexation reactions typically involve the use of aqueous solutions of HBED (dihydrochloride) and iron salts, such as ferric chloride. The reactions are usually carried out at neutral to slightly acidic pH (pH 5-7) and at room temperature .
Major Products Formed
The major product formed from the reaction of HBED (dihydrochloride) with iron(III) ions is the iron-HBED complex, which is highly stable and water-soluble .
Scientific Research Applications
HBED (dihydrochloride) has a wide range of scientific research applications:
Mechanism of Action
HBED (dihydrochloride) exerts its effects by forming stable complexes with metal ions, particularly iron(III). The hexadentate ligand binds to the iron ion through its phenolic and carboxylate groups, effectively sequestering the iron and preventing it from participating in harmful redox reactions. This mechanism is similar to that of deferoxamine but with higher efficiency and selectivity for iron(III) ions .
Comparison with Similar Compounds
Similar Compounds
Deferoxamine: A bacterial siderophore used as an iron chelator.
Deferiprone: An oral iron chelator that forms a 3:1 complex with iron.
Deferasirox: Another oral iron chelator that forms a 2:1 complex with iron.
Uniqueness of HBED (dihydrochloride)
HBED (dihydrochloride) is unique in its high affinity and selectivity for iron(III) ions, forming a stable 1:1 complex. Unlike deferoxamine, it does not require prolonged infusion and has fewer side effects. Its synthetic nature also avoids the potential for allergic reactions associated with fermentation by-products in deferoxamine .
Properties
Molecular Formula |
C20H26Cl2N2O6 |
---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
2-[2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]ethyl-[(2-hydroxyphenyl)methyl]amino]acetic acid;dihydrochloride |
InChI |
InChI=1S/C20H24N2O6.2ClH/c23-17-7-3-1-5-15(17)11-21(13-19(25)26)9-10-22(14-20(27)28)12-16-6-2-4-8-18(16)24;;/h1-8,23-24H,9-14H2,(H,25,26)(H,27,28);2*1H |
InChI Key |
RZDJUOOSLXHIIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CCN(CC2=CC=CC=C2O)CC(=O)O)CC(=O)O)O.Cl.Cl |
Origin of Product |
United States |
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